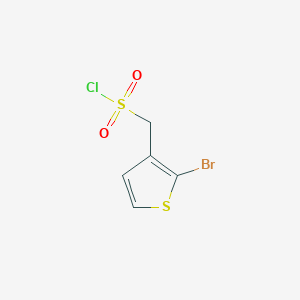![molecular formula C26H30N2O5S B2610755 butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1031960-62-9](/img/structure/B2610755.png)
butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a benzothiazine, a class of organosulfur compounds containing a benzene fused to a thiazine ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Molecular Structure and Properties
- A study by Centore et al. (1995) reported on the crystal and molecular structures of a related compound, highlighting the planarity of the xanthone group and how molecules in the crystal are packed with planes of xanthone groups parallel to one another. This information is crucial for understanding the chemical properties and potential applications of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (Centore et al., 1995).
Synthesis and Reactivity
- A paper by Toplak et al. (1999) discussed the use of a similar compound in the synthesis of heterocyclic systems, indicating the potential of this compound in complex chemical syntheses (Toplak et al., 1999).
Structural Variations and Applications
- Research by Holmes et al. (1987) on organotin compounds, including butyl tin benzoate, revealed new structural classes and potential applications in materials science (Holmes et al., 1987).
Potential in Drug Development
- Ahmad et al. (2018) explored derivatives of benzo[c][1,2]thiazine dioxides, related to the compound , for their monoamine oxidase inhibition, which could be relevant in the development of new pharmaceuticals (Ahmad et al., 2018).
Organometallic Chemistry
- A study by Mizushima et al. (2001) demonstrated the application of similar compounds in palladium-catalysed carbonylation, which could imply potential uses in catalysis and organic synthesis (Mizushima et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
butyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-3-4-17-33-26(30)20-9-11-21(12-10-20)28-18-24(25(29)27-15-13-19(2)14-16-27)34(31,32)23-8-6-5-7-22(23)28/h5-12,18-19H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGUMGWKGAXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2610672.png)


![4-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2610682.png)

![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2610687.png)
![1-(2-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2610688.png)
![1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2610689.png)

![[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2610692.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2610693.png)

